molecular formula C16H11F4N5O2 B2878679 N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396882-59-9

N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2878679
CAS No.: 1396882-59-9
M. Wt: 381.291
InChI Key: ZJPVFURRZXKDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound characterized by its unique structural features, including a tetrazole ring and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with azide sources under acidic or basic conditions. Common reagents include sodium azide and ammonium chloride.

    Substitution Reactions: The introduction of the 3-fluoro-4-methylphenyl and 4-(trifluoromethoxy)phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require catalysts such as palladium or copper complexes.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the tetrazole derivative with an amine under dehydrating conditions, using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium methoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism by which N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
  • N-(3-chloro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
  • N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Uniqueness

Compared to similar compounds, N-(3-fluoro-4-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide stands out due to the presence of both fluorine and trifluoromethoxy groups. These groups enhance its chemical stability, lipophilicity, and potential biological activity, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N5O2/c1-9-2-3-10(8-13(9)17)21-15(26)14-22-24-25(23-14)11-4-6-12(7-5-11)27-16(18,19)20/h2-8H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPVFURRZXKDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.